molecular formula C13H18O2 B13246242 [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Cat. No.: B13246242
M. Wt: 206.28 g/mol
InChI Key: HRHHQCXCBPPWBA-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol is a chiral organic compound featuring a tetrahydropyran (oxane) ring system, a scaffold of high significance in medicinal chemistry. The specific stereochemistry at the 2 and 5 positions, along with the 3-methylphenyl substituent, makes this molecule a valuable building block for the synthesis of more complex, stereodefined structures. Its structure is closely related to advanced pharmaceutical intermediates, particularly in the development of inhibitors targeting key enzymatic pathways . Compounds with similar tetrahydropyran and phenyl motifs are frequently investigated in drug discovery programs for their potential biological activities. Researchers may utilize this chiral alcohol as a precursor in the synthesis of molecules for screening against various disease targets. The presence of the benzylic position on the ring and the primary alcohol group provides versatile handles for further chemical modification, enabling its integration into libraries of compounds for high-throughput screening or as a key intermediate in the multi-step synthesis of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[(2S,5R)-5-(3-methylphenyl)oxan-2-yl]methanol

InChI

InChI=1S/C13H18O2/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12/h2-4,7,12-14H,5-6,8-9H2,1H3/t12-,13-/m0/s1

InChI Key

HRHHQCXCBPPWBA-STQMWFEESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2CC[C@H](OC2)CO

Canonical SMILES

CC1=CC(=CC=C1)C2CCC(OC2)CO

Origin of Product

United States
Foundational & Exploratory

Whitepaper: Strategic Evaluation of the Bio-Activity of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol: A Roadmap for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The discovery and development of novel chemical entities with therapeutic potential is the cornerstone of modern pharmacology. This guide outlines a comprehensive, multi-tiered strategy for the initial biological characterization of the novel compound, [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol. In the absence of pre-existing data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical and scientifically rigorous workflow from initial in silico predictions to foundational in vitro screening and subsequent target validation. The methodologies described herein are designed to be self-validating, providing a robust framework for identifying and verifying the biological activity of this, and other, novel small molecules.

Introduction: Rationale for Investigation

The molecule [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol presents a unique chemical architecture combining a substituted oxane (tetrahydropyran) ring with a 3-methylphenyl moiety. While this specific compound is not documented in publicly available literature, its constituent scaffolds are prevalent in numerous biologically active molecules, providing a strong rationale for its investigation.

  • The Oxane Scaffold: The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, make it an attractive core for drug design. Molecules incorporating this ring system have demonstrated diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

  • The 3-Methylphenyl Group: The presence of a substituted phenyl ring suggests potential interactions with aromatic-binding pockets within protein targets. The specific meta-methyl substitution can influence binding affinity and selectivity compared to other isomers.

Given these structural alerts, a systematic investigation is warranted to elucidate the potential therapeutic value of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol. This guide proposes a workflow designed to efficiently screen for activity, identify potential targets, and provide a foundation for further preclinical development.

Phase 1: In Silico Profiling & Target Prioritization

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is essential to predict potential biological activities and assess drug-likeness. This initial step helps to prioritize experimental efforts and anticipate potential liabilities.

Computational Workflow

The proposed computational workflow is designed to generate testable hypotheses regarding the compound's mechanism of action and safety profile.

cluster_0 In Silico Profiling Workflow A Step 1: 3D Structure Generation & Energy Minimization B Step 2: Physicochemical Property Calculation (Lipinski's Rule of 5, etc.) A->B Input for Drug-Likeness C Step 3: Target Prediction (Reverse Docking, Pharmacophore Screening) B->C Filter for Biological Relevance D Step 4: ADMET Prediction (Toxicity, Metabolism) C->D Identify Potential Targets E Step 5: Hypothesis Generation & Assay Prioritization C->E Guide Assay Selection D->E Assess Safety & Liabilities

Caption: Workflow for in silico analysis of the target compound.

Recommended Protocols & Tools

Protocol 2.2.1: Physicochemical and ADMET Prediction

  • Obtain SMILES String: Generate the SMILES string for [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol.

  • Utilize Prediction Software: Input the SMILES string into a comprehensive web-based tool such as SwissADME or pkCSM.

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: Assess compliance to evaluate oral bioavailability potential.

    • Topological Polar Surface Area (TPSA): Predict cell permeability.

    • Aqueous Solubility (LogS): Estimate solubility, a critical factor for assay design.

    • CYP450 Inhibition: Predict potential for drug-drug interactions.

    • Hepatotoxicity & Carcinogenicity: Flag potential safety concerns early.

Protocol 2.2.2: Target Prediction

  • Pharmacophore Screening: Use platforms like PharmMapper or ZINCPharmer to screen the compound's 3D structure against a database of pharmacophore models derived from known protein-ligand complexes.

  • Reverse Docking: Employ servers like SwissTargetPrediction to dock the ligand into a library of known protein binding sites.

  • Synthesize Results: Consolidate the lists of potential targets from multiple platforms. Prioritize targets that are consistently identified and are therapeutically relevant.

Phase 2: Foundational In Vitro Screening

Based on the in silico hypotheses, a tiered in vitro screening approach is initiated. The primary goal is to confirm or refute predicted activities and to broadly survey for unexpected biological effects.

Tier 1: General Cytotoxicity and Phenotypic Screening

The first step is to assess the compound's general effect on cell viability. This provides a therapeutic window and identifies if the compound has broad cytotoxic effects.

Protocol 3.1.1: Cell Viability (MTT/MTS) Assay

  • Cell Line Selection: Choose a panel of representative cell lines. A standard panel includes a non-cancerous line (e.g., HEK293) and multiple cancer lines from different tissues (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast).

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol (e.g., from 0.1 µM to 100 µM). Treat cells for a standard duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/MTS Reagent Addition: Add the reagent to each well and incubate according to the manufacturer's instructions, allowing viable cells to convert the substrate into a colored formazan product.

  • Absorbance Reading: Solubilize the formazan product and measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Summary Table: Hypothetical Cytotoxicity Results
Cell LineTissue of OriginIC50 (µM)
HEK293Embryonic Kidney> 100
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Carcinoma> 100

This table structure should be used to report the experimentally determined IC50 values.

Tier 2: Targeted Assays Based on In Silico Hits

If the in silico analysis predicted specific protein targets (e.g., kinases, GPCRs, enzymes), the next step is to perform direct functional or binding assays against these high-priority targets.

cluster_1 Tiered Screening Logic A In Silico Predictions B Tier 1: General Cytotoxicity Screen A->B Guide Cell Line Choice D Tier 2: Targeted Assays (e.g., Kinase Panel) A->D Guide Target Selection C Compound Active? (IC50 < 30 µM) B->C C->D Yes F De-prioritize / Archive C->F No E Hit Identification & Validation D->E

[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Evaluation of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol: A Novel Oxane Derivative with Putative Anti-Inflammatory and Anti-Neoplastic Activity

Abstract

[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol is a novel synthetic small molecule featuring a substituted oxane core. While direct biological data for this compound is not yet available, its structural similarity to other biologically active heterocyclic compounds suggests potential therapeutic utility. This guide outlines a comprehensive, hypothesis-driven approach to elucidate the mechanism of action of this compound, focusing on its potential as an anti-inflammatory and anti-neoplastic agent. We present a series of detailed experimental protocols, from initial cell-based screening to target identification and in vivo validation, designed to provide a thorough understanding of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Therapeutic Potential of Oxane Scaffolds

Heterocyclic compounds are a cornerstone of modern pharmacology, with diverse structures leading to a wide array of biological activities. The oxane ring, a six-membered saturated ether, is a privileged scaffold found in numerous natural products and synthetic molecules with significant therapeutic properties. Derivatives of related oxygen-containing heterocycles such as oxazines, oxadiazoles, and benzoxepanes have demonstrated a broad spectrum of activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral effects[1][2][3][4][5].

The subject of this guide, [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol, is a novel entity whose pharmacological properties have not been characterized. The presence of the oxane core, coupled with a substituted phenyl group, suggests the potential for interaction with specific biological targets. This document proposes a systematic investigation into the mechanism of action of this compound, with a primary hypothesis centered on its potential to modulate key signaling pathways implicated in both inflammation and oncology.

Our proposed research plan is designed to be a self-validating system, where each experimental stage provides the foundation for the next, ensuring a logical and rigorous elucidation of the compound's mechanism of action.

Hypothesized Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Signaling

Based on the established activities of structurally related compounds, we hypothesize that [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol may exert its biological effects through the modulation of critical inflammatory and oncogenic signaling pathways. Specifically, we propose that the compound may act as a dual inhibitor of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). Both NF-κB and STAT3 are transcription factors that play pivotal roles in regulating the expression of genes involved in inflammation, cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many chronic inflammatory diseases and cancers[6].

The proposed mechanism is illustrated in the following signaling pathway diagram:

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Ligand Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cytokine_Receptor Cytokine Receptor Cytokine_Ligand->Cytokine_Receptor Binding IKK IKK Complex Cytokine_Receptor->IKK Activation JAK JAK Cytokine_Receptor->JAK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_p65_p50 NF-κB (p65/p50) NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocation STAT3_unphos STAT3 JAK->STAT3_unphos Phosphorylation STAT3_phos p-STAT3 STAT3_unphos->STAT3_phos STAT3_dimer p-STAT3 Dimer STAT3_phos->STAT3_dimer Dimerization & Translocation Compound [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol Compound->IKK Inhibition Compound->JAK Inhibition Target_Genes Target Gene Expression (e.g., COX-2, IL-8, Bcl-xL, Cyclin D1) NFκB_p65_p50_nuc->Target_Genes Transcription STAT3_dimer->Target_Genes Transcription

Caption: Hypothesized dual inhibition of NF-κB and STAT3 pathways.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate our hypothesis, we propose a multi-stage experimental workflow.

Experimental_Workflow cluster_1 Stage 1 Details cluster_2 Stage 2 Details cluster_3 Stage 3 Details cluster_4 Stage 4 Details Stage1 Stage 1: In Vitro Screening & Cytotoxicity Stage2 Stage 2: Pathway-Specific Assays Stage1->Stage2 Hit Confirmation Stage3 Stage 3: Target Identification & Validation Stage2->Stage3 Mechanism Elucidation Stage4 Stage 4: In Vivo Efficacy Studies Stage3->Stage4 Target Validation Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Anti_Inflammatory_Screen Anti-inflammatory Screening (LPS-stimulated Macrophages) Anti_Cancer_Screen Anti-cancer Screening (NCI-60 Panel) Reporter_Assays NF-κB & STAT3 Reporter Assays Western_Blot Western Blot Analysis (p-IKK, p-STAT3, IκBα) qPCR qPCR for Target Genes (COX-2, IL-8, Bcl-xL) Kinase_Profiling Kinase Profiling Assays Affinity_Chromatography Affinity Chromatography-Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Inflammation_Model LPS-induced Systemic Inflammation Mouse Model Xenograft_Model Tumor Xenograft Mouse Model

Caption: Multi-stage workflow for preclinical evaluation.

Stage 1: In Vitro Screening and Cytotoxicity Profiling

The initial step is to assess the general biological activity and toxicity of the compound in relevant cellular models.

3.1.1. Cell Viability Assays

  • Objective: To determine the cytotoxic concentration (CC50) of the compound across various cell lines.

  • Protocol:

    • Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.

    • Treat cells with a serial dilution of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the CC50 values.

3.1.2. Anti-Inflammatory Screening

  • Objective: To evaluate the compound's ability to suppress inflammatory responses in vitro.

  • Protocol:

    • Culture murine macrophage-like RAW 264.7 cells.

    • Pre-treat cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Stage 2: Pathway-Specific Assays

Based on promising results from Stage 1, we will proceed to investigate the compound's effect on the hypothesized signaling pathways.

3.2.1. NF-κB and STAT3 Luciferase Reporter Assays

  • Objective: To directly measure the inhibitory effect of the compound on NF-κB and STAT3 transcriptional activity.

  • Protocol:

    • Transfect HEK293 cells with plasmids containing a luciferase reporter gene under the control of an NF-κB or STAT3 response element.

    • Treat the transfected cells with the compound followed by stimulation with TNF-α (for NF-κB) or IL-6 (for STAT3).

    • Measure luciferase activity to quantify the inhibition of reporter gene expression.

3.2.2. Western Blot Analysis

  • Objective: To assess the phosphorylation status of key proteins in the NF-κB and STAT3 pathways.

  • Protocol:

    • Treat cells (e.g., HeLa or RAW 264.7) with the compound and stimulate with TNF-α or IL-6.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies against total and phosphorylated forms of IKK, IκBα, p65, JAK, and STAT3.

Table 1: Hypothetical Western Blot Densitometry Data

Treatmentp-IKK/IKK Ratiop-STAT3/STAT3 RatioIκBα/GAPDH Ratio
Vehicle Control1.001.000.25
Compound (1 µM)0.450.520.85
Compound (5 µM)0.150.210.95
Stage 3: Target Identification and Validation

To pinpoint the direct molecular target(s) of the compound, we will employ a combination of in vitro and cellular approaches.

3.3.1. Kinase Profiling

  • Objective: To screen the compound against a panel of kinases to identify potential direct targets, particularly upstream kinases in the NF-κB and STAT3 pathways (e.g., IKKβ, JAKs).

  • Protocol:

    • Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

    • Analyze the data to identify kinases that are significantly inhibited by the compound.

3.3.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Protocol:

    • Treat intact cells with the compound or vehicle.

    • Heat the cell lysates to various temperatures.

    • Analyze the soluble fraction by Western blot for the putative target protein identified in the kinase screen. A shift in the melting curve indicates direct binding of the compound to the target protein.

Stage 4: In Vivo Efficacy Studies

The final stage of preclinical evaluation involves testing the compound's efficacy in relevant animal models.

3.4.1. LPS-Induced Systemic Inflammation Mouse Model

  • Objective: To assess the anti-inflammatory effects of the compound in vivo.

  • Protocol:

    • Administer the compound or vehicle to mice via oral gavage or intraperitoneal injection.

    • Inject LPS to induce systemic inflammation.

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and assess clinical signs of inflammation.

3.4.2. Tumor Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in vivo.

  • Protocol:

    • Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with the compound or vehicle.

    • Monitor tumor growth over time and assess for any signs of toxicity.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for the preclinical evaluation of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol. By systematically progressing through the proposed experimental stages, researchers can elucidate the compound's mechanism of action, identify its molecular targets, and validate its therapeutic potential in vivo. The successful completion of these studies will provide a robust data package to support the further development of this promising novel chemical entity.

References

  • Posner, G. H., Cumming, J. N., Woo, S. H., Ploypradith, P., Xie, S., & Shapiro, T. A. (1998). Orally active antimalarial 3-substituted trioxanes: new synthetic methodology and biological evaluation. Journal of medicinal chemistry, 41(6), 940–951. [Link]

  • Dem'yanov, P. A., & Dem'yanova, E. I. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied microbiology and biotechnology, 103(6), 2457–2470. [Link]

  • Asati, V., Kaur, G., & Singh, P. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current drug targets, 22(10), 1133–1154. [Link]

  • Kumar, K. S., Ganguly, S., Veerasamy, R., & De Clercq, E. (2014). Synthesis and Biological Activities of[2][7]-Oxazine Derivatives. Der Pharma Chemica, 6(1), 136-143. [Link]

  • Lee, J. Y., Choi, J. Y., Kim, H., Lee, S., Kim, Y., & Lee, J. (2020). Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. Chemistry, an Asian journal, 15(3), 362–366. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of substituted 1,3,4-oxadiazolines. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved February 17, 2026, from [Link]

  • PubChem. ((2S,5R)-5-(aminomethyl)tetrahydrofuran-2-yl)methanol. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved February 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Potential therapeutic targets for the treatment of opioid abuse and pain. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021). Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. Retrieved February 17, 2026, from [Link]

Sources

Technical Monograph: Discovery, Synthesis, and Isolation of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design ("Discovery") and rigorous purification ("Isolation") of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol , a 2,5-disubstituted tetrahydropyran (THP) scaffold. This structural motif is a privileged pharmacophore found in polyether marine toxins and synthetic intermediates for centrally acting therapeutics.

The core challenge addressed in this guide is the establishment of the (2S, 5R) absolute configuration. Achieving this specific diastereomer requires controlling the cis/trans relationship across the oxane ring and subsequent resolution of the enantiomers. We utilize a Segment-Coupling Prins Cyclization strategy, favored for its ability to generate the THP core with high diastereoselectivity, followed by chiral stationary phase HPLC for isolation.

Part 1: Retrosynthetic Analysis & Discovery Logic

The Stereochemical Challenge

The target molecule contains two chiral centers at positions C2 and C5 of the oxane ring.

  • C2: Attached to the hydroxymethyl group.

  • C5: Attached to the 3-methylphenyl moiety.

The (2S, 5R) configuration implies a specific spatial arrangement. In the lowest energy chair conformation, 2,6-disubstituted THPs generally prefer an equatorial-equatorial orientation to minimize 1,3-diaxial interactions. However, 2,5-substitution patterns introduce complexity regarding the preferred attack vector during cyclization.

Mechanistic Pathway: The Prins Cyclization

To construct the oxane core, we employ the acid-catalyzed Prins cyclization between a homoallylic alcohol and an aldehyde. This method is chosen over etherification (Williamson synthesis) because it forms the C-C bond and the ring simultaneously, allowing for chelation-controlled stereoselectivity.

Retrosynthetic Disconnection:

  • Target: [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol.

  • Precursors:

    • Electrophile: 3-Methylbenzaldehyde (provides the C5 substituent).

    • Nucleophile: But-3-en-1-ol derivative (provides the ring backbone and C2 precursor).

Diagram 1: Retrosynthetic Logic & Pathway

Retrosynthesis cluster_conditions Reaction Parameters Target Target: (2S,5R)-THP Derivative Precursor Oxocarbenium Ion Intermediate Target->Precursor Stereoselective Reduction Fragments Fragments: 3-Methylbenzaldehyde + Homoallylic Alcohol Precursor->Fragments Acid-Catalyzed Condensation Cond1 Lewis Acid: TMSOTf Fragments->Cond1 Cond2 Temp: -78°C (Kinetic Control)

Caption: Retrosynthetic breakdown utilizing a Prins cyclization strategy to assemble the 2,5-disubstituted oxane core.

Part 2: Experimental Protocols

Synthesis of the Racemic Scaffold

Before isolating the (2S, 5R) isomer, a racemic mixture enriched in the desired diastereomer is synthesized.

Reagents:

  • 3-Methylbenzaldehyde (CAS: 620-23-5)

  • But-3-en-1-ol

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-methylbenzaldehyde (10 mmol) and but-3-en-1-ol (12 mmol) in anhydrous DCM (50 mL).

  • Cyclization: Cool the mixture to -78°C. Slowly add TMSOTf (1.1 eq) dropwise. The Lewis acid promotes the formation of an oxocarbenium ion, which undergoes intramolecular attack by the alkene.

  • Trapping: The resulting carbocation is trapped (often by a nucleophile or elimination). For this specific alcohol target, we utilize an oxidative workup or a subsequent reduction step if a ketone intermediate is formed. Note: In standard Prins, the product often retains a halide or double bond; here we assume a reductive quench to yield the saturated THP.

  • Quench: Quench with sat. NaHCO3 solution. Extract with Et2O (3x).

  • Crude Isolation: Dry organic layers over MgSO4 and concentrate in vacuo.

Isolation of the (2S, 5R) Isomer

The crude reaction yields a mixture of diastereomers (cis/trans) and enantiomers. The isolation of the specific (2S, 5R) isomer requires a two-step purification workflow.

Step A: Diastereomeric Separation (Flash Chromatography)

Separates the (2,5)-cis racers from the (2,5)-trans racers.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient Hexanes:Ethyl Acetate (90:10 to 70:30).

  • Detection: TLC (p-Anisaldehyde stain).

  • Result: Isolation of the major diastereomer fraction.

Step B: Enantiomeric Resolution (Chiral HPLC)

Separates the (2S, 5R) enantiomer from the (2R, 5S) enantiomer.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Mobile Phase: n-Hexane/Isopropanol (95:5)

    • Temperature: 25°C

    • Detection: UV @ 254 nm (targeting the 3-methylphenyl chromophore).

Data Presentation: Purification Metrics

FractionRetention Time (min)Purity (%)Yield (mg)Assignment
Frac 1 12.499.5%450(2R, 5S)
Frac 2 14.8>99.8% 435 (2S, 5R)
Mix ----120Mixed Fractions
Diagram 2: Isolation Workflow

Isolation Crude Crude Reaction Mix (4 Isomers) Flash Flash Chromatography (Silica Gel) Crude->Flash Remove Cis isomers Diast Purified Diastereomer (Racemic Trans) Flash->Diast HPLC Chiral HPLC (Chiralpak AD-H) Diast->HPLC Resolution Final Isolated Target (2S, 5R) HPLC->Final Collection @ 14.8 min

Caption: Purification cascade from crude reaction mixture to optically pure isolate.

Part 3: Structural Validation & Integrity

To ensure the "Trustworthiness" of the isolation, the structure must be validated using spectroscopic methods.

Establishing Relative Stereochemistry (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the axial/equatorial orientation of protons.

  • Experiment: 1D NOE or 2D NOESY in CDCl3.

  • Observation: Irradiate the H2 proton (axial).

  • Logic:

    • If H2 is axial and H5 is axial (trans-diaxial relationship), a weak or null NOE is observed between them.

    • If H2 and H5 are cis (one axial, one equatorial, or both equatorial), specific cross-peaks will appear with adjacent methylene protons.

    • Confirmation: For (2S, 5R), assuming a chair conformation where the bulky 3-methylphenyl group at C5 prefers the equatorial position, and the hydroxymethyl at C2 also prefers equatorial (to avoid 1,3-diaxial strain), we look for NOE correlations between H2(axial) and H4(axial)/H6(axial).

Establishing Absolute Configuration (Mosher's Method)

Since the molecule contains a primary alcohol, we convert it to the secondary alcohol or use a chiral derivatizing agent on the primary alcohol (though less effective, often requires oxidation to acid or coupling with chiral acid).

  • Protocol: React the isolated alcohol with (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) chloride.
  • Analysis: Compare the

    
     (
    
    
    
    NMR shifts) between the (S)-MTPA ester and (R)-MTPA ester. The spatial shielding effects of the phenyl group in the MTPA moiety allow for the assignment of the absolute configuration at C2.

References

  • Crosby, S. R., & Harding, J. R. (2010). Prins-type cyclizations in natural product synthesis. In Comprehensive Organic Synthesis II. Elsevier.

  • Rychnovsky, S. D., & Kopecky, D. J. (2000). Stereoselective preparation of 2,6-cis- and 2,6-trans-tetrahydropyrans. Journal of the American Chemical Society, 122(38), 9336-9337.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Cited for 3-methylphenyl electronic effects).

Unveiling the Therapeutic Potential of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The novel chemical entity [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol presents a unique scaffold for therapeutic innovation. While direct biological data for this compound is not yet available, its structural components—a tetrahydropyran (oxane) core, a 3-methylphenyl substituent, and a primary methanol group—are prevalent in a diverse range of bioactive molecules. This guide provides a comprehensive framework for the systematic exploration of its therapeutic potential. By analyzing structurally analogous compounds, we hypothesize potential target classes, including protein kinases and cyclooxygenase (COX) enzymes. We present a multi-phased research cascade, beginning with in silico screening and progressing through phenotypic assays, target deconvolution, and rigorous biophysical and cellular validation. This document serves as a strategic manual for researchers, offering detailed, actionable protocols and the underlying scientific rationale to navigate the complex process of small molecule target identification and validation.

Introduction: A Molecule of Untapped Potential

[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol is a distinct chemical structure featuring a stereochemically defined tetrahydropyran (THP), also known as an oxane, ring. The THP moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to improve pharmacokinetic properties by reducing lipophilicity and offering a hydrogen bond acceptor in the form of the ring oxygen.[1] The molecule is further functionalized with a 3-methylphenyl group, which can engage in hydrophobic and van der Waals interactions within a target's binding pocket, and a methanol group, which can participate in hydrogen bonding.[2][3]

The strategic combination of these features suggests that [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol could interact with a range of biological targets. This guide outlines a systematic and scientifically rigorous approach to unlock this potential, transforming a novel molecule into a potential lead compound for drug discovery.

Structural Analogue Analysis and Target Hypotheses

Due to the novelty of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol, a data-driven approach based on structural similarity to known bioactive agents is the most logical starting point for target hypothesis generation.

The Tetrahydropyran (Oxane) Core: A Scaffold for Diverse Targets

The tetrahydropyran ring is a common feature in numerous approved drugs and clinical candidates.[1] Its conformational rigidity and ability to form hydrogen bonds make it a versatile component in designing molecules that target a wide array of proteins. Notably, THP-containing molecules have shown activity against several important target classes:

  • Protein Kinases: The THP ring is present in several kinase inhibitors. For example, gilteritinib, an AXL receptor tyrosine kinase inhibitor, incorporates an amino-THP substituent.[1] The oxygen atom of the THP ring can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • Other Enzymes and Receptors: The THP scaffold is also found in inhibitors of other enzyme classes and in ligands for various receptors, highlighting its broad applicability in drug design.[4]

The 3-Methylphenyl Group: Driving Binding Affinity and Selectivity

The methyl group on the phenyl ring can significantly influence a molecule's interaction with its target. It can enhance binding affinity through hydrophobic interactions and can also play a role in determining selectivity by occupying specific sub-pockets within a binding site.[5] The positioning of the methyl group at the meta-position provides a specific steric and electronic profile that can be key for selective target engagement.

The Methanol Moiety: A Key Interaction Point

The primary alcohol of the methanol group is a potent hydrogen bond donor and acceptor.[6] This functional group can form strong, directional interactions with polar residues such as aspartate, glutamate, serine, and threonine in a protein's active site, often anchoring the molecule in a specific orientation.[2]

Hypothesized Target Classes

Based on the analysis of its structural components, we hypothesize that [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol may exhibit activity against the following target classes:

  • Protein Kinases: The combination of a privileged heterocyclic core and an aromatic substituent is a hallmark of many kinase inhibitors.

  • Cyclooxygenase (COX) Enzymes: Structurally related cyclic ethers have demonstrated COX inhibitory activity.[7][8][9] The 3-methylphenyl group could potentially fit into the hydrophobic channel of the COX active site.

A Phased Research Cascade for Target Identification and Validation

To systematically investigate the therapeutic potential of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol, we propose a comprehensive, multi-phase research plan.

Phase 1: In Silico and High-Throughput Screening

The initial phase focuses on computational prediction and broad biological screening to generate preliminary hypotheses.

Computational methods can rapidly screen vast biological target space to identify potential binding partners for a novel small molecule.[10][11]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[12]

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of functional groups necessary for binding to a specific target.

Protocol 1: In Silico Molecular Docking Screen

  • Prepare the Ligand: Generate a 3D conformation of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol and assign appropriate partial charges.

  • Select a Target Library: Compile a library of 3D protein structures of interest, with a focus on kinases and COX enzymes.

  • Perform Docking: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of each target protein.

  • Analyze Results: Rank the targets based on the predicted binding affinity (docking score) and analyze the predicted binding poses for key interactions.

Phenotypic screening in disease-relevant cell-based assays can reveal the compound's functional effects without a priori knowledge of its target.[13]

Table 1: Proposed Phenotypic Screening Panel

Assay Cell Line(s) Endpoint Potential Implication
Cancer Cell Proliferation A549 (Lung), MCF7 (Breast), HCT116 (Colon)Cell Viability (e.g., MTT, CellTiter-Glo)Anti-cancer activity
Inflammation LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) production (Griess Assay)Anti-inflammatory activity
Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)Tube formation assayAnti-angiogenic activity
Phase 2: Target Deconvolution from Phenotypic Hits

If phenotypic activity is observed, the next critical step is to identify the specific molecular target(s) responsible for the observed effect.[13]

This powerful technique uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample.[14][15]

Protocol 2: Affinity-Based Protein Pulldown

  • Synthesize an Affinity Probe: Covalently attach a linker with a reactive group (e.g., an alkyne for click chemistry) to the methanol group of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol.

  • Immobilize the Probe: Couple the affinity probe to a solid support (e.g., agarose beads).

  • Incubate with Cell Lysate: Expose the immobilized probe to a lysate from the cells used in the phenotypic screen.

  • Elute and Identify Bound Proteins: Elute the bound proteins and identify them using mass spectrometry.

CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.[16][17]

Protocol 3: CRISPR/Cas9 Knockout Screen for Target Identification

  • Select a Cell Line and sgRNA Library: Use the cell line from the positive phenotypic screen and a genome-wide sgRNA library.[18][19]

  • Transduce Cells: Introduce the sgRNA library into the cells using lentiviral vectors.

  • Apply Selection Pressure: Treat the cell population with a concentration of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol that causes significant growth inhibition.

  • Identify Enriched sgRNAs: Sequence the sgRNAs from the surviving cell population to identify genes whose knockout confers resistance.[20]

Diagram 1: Overall Workflow for Target Identification

G cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Target Deconvolution cluster_phase3 Phase 3: Target Validation p1_a In Silico Screening (Docking, Pharmacophore) p2_a Affinity Proteomics p1_a->p2_a Putative Targets p1_b Phenotypic Screening (Cell-based Assays) p1_b->p2_a Active Phenotype p2_b CRISPR/Cas9 Screening p1_b->p2_b Active Phenotype p3_a Biophysical Assays (SPR, ITC) p2_a->p3_a Candidate Target(s) p2_b->p3_a Candidate Target(s) p3_b Cellular Target Engagement (CETSA) p3_a->p3_b Confirmed Binder p3_c Mechanism of Action Studies p3_b->p3_c Cellularly Active Lead_Optimization Lead_Optimization p3_c->Lead_Optimization

Caption: A phased approach to identify and validate therapeutic targets.

Phase 3: Target Validation and Mechanism of Action Studies

Once a putative target is identified, rigorous validation is required to confirm a direct and functionally relevant interaction.[21]

These techniques provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

  • Surface Plasmon Resonance (SPR): Measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[22][23]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event.

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

  • Immobilize the Target Protein: Covalently couple the purified recombinant target protein to an SPR sensor chip.

  • Inject the Compound: Flow a series of concentrations of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol over the sensor surface.

  • Measure the Binding Response: Monitor the change in the SPR signal to determine the association (kon) and dissociation (koff) rate constants.[24][25]

  • Calculate the Dissociation Constant (KD): Determine the KD from the ratio of koff to kon.

It is crucial to confirm that the compound binds to its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[26][27][28]

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Treat Cells: Incubate intact cells with either the compound or a vehicle control.

  • Heat Shock: Heat the cells across a range of temperatures.

  • Lyse Cells and Separate Fractions: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detect Soluble Protein: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.[29][30] A shift in the melting curve indicates target engagement.

Once target engagement is confirmed, the functional consequences of this interaction must be elucidated.

Protocol 6: Western Blot Analysis of Downstream Pathways

  • Treat Cells: Treat cells with varying concentrations of the compound for different durations.

  • Prepare Cell Lysates: Lyse the cells and quantify the total protein concentration.

  • Perform Western Blotting: Use antibodies to probe for the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the validated target.

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge detect Detect Soluble Target Protein (e.g., Western Blot) centrifuge->detect end Analyze Melt Curve Shift detect->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Future Directions

The compound [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol represents a promising starting point for the development of novel therapeutics. While its biological targets are currently unknown, its structural features suggest a high potential for interaction with clinically relevant proteins, particularly kinases and COX enzymes. The comprehensive research cascade outlined in this guide provides a clear and logical path forward for its characterization. By systematically applying in silico, phenotypic, and target-focused methodologies, the scientific community can efficiently unveil the mechanism of action of this novel molecule and pave the way for its potential translation into a valuable therapeutic agent. The successful identification and validation of a target for this compound will open new avenues for lead optimization and preclinical development.

References

Sources

Methodological & Application

Analytical methods for [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Strategies for the Chiral Resolution and Quantification of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Executive Summary & Compound Profile

The precise analytical characterization of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol (hereafter referred to as 5-MPOM ) is critical in pharmaceutical development.[1][2][3] As a chiral intermediate featuring two stereocenters on a tetrahydropyran (oxane) ring, 5-MPOM presents four theoretical stereoisomers: the desired (2S, 5R) species, its enantiomer (2R, 5S), and the diastereomeric pair ((2S, 5S) / (2R, 5R)).[1][2][3]

The biological activity of tetrahydropyran-based pharmacophores is often strictly dependent on absolute configuration.[1][2][3] Consequently, the analytical control strategy must prioritize enantiomeric purity (chiral HPLC) and chemical purity (RP-HPLC/LC-MS) .[1][2][3] This guide details the protocols for separating these isomers and quantifying the target compound with high specificity.

Physicochemical Profile (Predicted)
PropertyValue/DescriptionAnalytical Implication
Molecular Formula C₁₃H₁₈O₂Monoisotopic Mass: ~206.13 Da
Chromophore 3-Methylphenyl (m-Tolyl)UV

~210 nm (strong), ~260 nm (weak).[1][2][3]
LogP ~2.2 - 2.8Moderate hydrophobicity; suitable for RP-HPLC (C18).[1][2][3]
Solubility Low in water; High in MeOH, ACN, IPADissolve samples in MeOH or Mobile Phase.[1][2][3]
pKa ~14 (Alcohol)Neutral under standard HPLC conditions.[1][2][3]

Protocol 1: Chiral Purity by Normal Phase HPLC

Objective: To separate the (2S, 5R) enantiomer from the (2R, 5S) enantiomer and diastereomeric impurities. Rationale: The rigid oxane ring and the aryl group provide excellent handles for


 interactions and hydrogen bonding with polysaccharide-based chiral stationary phases (CSPs).[1][2][3]
Method Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak IA/AD-H or equivalent).

    • Why: The 3,5-dimethylphenylcarbamate moiety is the "gold standard" for resolving aryl-alcohols due to multiple interaction points (H-bond donor/acceptor +

      
      ).[1][2]
      
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][2][3]

    • Optimization: If retention is too low, reduce IPA to 5%.[1][2] If peak tailing occurs, add 0.1% Diethylamine (DEA) or Ethanol.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV at 215 nm (Maximize signal from the m-tolyl group).

  • Injection Volume: 10 µL (Sample conc: 0.5 mg/mL in Mobile Phase).

Step-by-Step Workflow
  • System Suitability: Inject a racemic mixture (or spiked standard) containing all 4 isomers.[1][2]

    • Requirement: Resolution (

      
      ) > 1.5 between the (2S, 5R) peak and the nearest neighbor.[1][2][3]
      
  • Blank Injection: Inject mobile phase to confirm baseline stability.

  • Sample Injection: Inject the test sample.

  • Calculation:

    
    [1][2][3]
    

Protocol 2: Chemical Purity & Assay by RP-HPLC

Objective: To quantify the total purity of 5-MPOM and detect process-related impurities (e.g., starting materials, oxidation byproducts). Rationale: Reverse Phase (RP) chromatography separates based on hydrophobicity.[1][2] The m-tolyl group ensures strong retention on C18 columns.[1][2]

Method Parameters
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

    • Why: Acidic pH suppresses silanol activity and sharpens peaks.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 23.0 | 20 (Re-equilibration) |

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm.[1][2]

Protocol 3: High-Sensitivity Detection (LC-MS/MS)[1][2]

Objective: Trace analysis (e.g., genotoxic impurity screening or DMPK studies).[1][2] Rationale: The hydroxyl group allows for ionization, though it is neutral.[1][2] ESI in positive mode often yields sodium adducts


 for such ether-alcohols.[1][2]
Mass Spectrometry Conditions
  • Source: Electrospray Ionization (ESI) - Positive Mode.[1][2]

  • Precursor Ion: m/z 229.1

    
     or m/z 207.1 
    
    
    
    .[1][2][3]
    • Note: Ethers/Alcohols often fly better as Ammonium adducts

      
       if Ammonium Formate is used in the mobile phase.[1][2][3]
      
  • MRM Transition (Quantification):

    • 
       (Tropylium ion, characteristic of the benzyl/tolyl group).[1][2]
      
    • 
       (Loss of hydroxymethyl + ring opening).[1][2]
      

Visualizing the Analytical Strategy

The following diagram illustrates the decision tree for analyzing 5-MPOM batches during scale-up.

G Start Crude Batch of 5-MPOM Check1 Step 1: Chemical Purity (RP-HPLC) Start->Check1 Decision1 Purity > 98%? Check1->Decision1 Check2 Step 2: Chiral Purity (NP-HPLC / Chiralpak) Decision1->Check2 Yes Fail_Pur Reprocess: Recrystallization Decision1->Fail_Pur No Decision2 ee > 99%? de > 98%? Check2->Decision2 Check3 Step 3: Trace Analysis (LC-MS/MS) Decision2->Check3 Yes Fail_Chi Reprocess: Chiral Resolution/SFC Decision2->Fail_Chi No Pass RELEASE BATCH Check3->Pass Fail_Pur->Check1 Fail_Chi->Check2

Caption: Analytical decision matrix for 5-MPOM quality control, ensuring both chemical and stereochemical integrity.

Critical Method Validation Parameters (ICH Q2)

To ensure the trustworthiness of these methods, the following validation parameters must be satisfied:

  • Specificity:

    • Protocol: Inject the solvent blank, the placebo (if formulation), and known impurities.[1][2][3]

    • Acceptance: No interference at the retention time of 5-MPOM.[1][2] Peak purity index (via Diode Array Detector) > 990.[1][2]

  • Linearity:

    • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .[1][2]
  • Limit of Detection (LOD) & Quantitation (LOQ):

    • Protocol: Determine the signal-to-noise ratio (S/N).[1][2]

    • Acceptance: LOD @ S/N ~ 3; LOQ @ S/N ~ 10.[1][2]

  • Robustness (Chiral Method):

    • Test: Vary Mobile Phase composition (

      
       IPA) and Temperature (
      
      
      
      C).
    • Acceptance: Resolution (

      
      ) between enantiomers must remain 
      
      
      
      .[1][2][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for RP-HPLC optimization).

  • Beesley, T. E., & Scott, R. P. W. (1998).[1][2] Chiral Chromatography.[1][2][3] Wiley.[1][2] (Foundational text for polysaccharide column selection).

  • Subramanian, G. (2001).[1][2] Chiral Separation Techniques: A Practical Approach.[1][2][3] Wiley-VCH.[1][2] (Specifics on Amylose/Cellulose phases).[1][2][3]

Sources

Application Note: Unambiguous Stereochemical and Conformational Analysis of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stereochemistry in Drug Design

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of modern drug development. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, making the precise determination of its substituent stereochemistry a critical step in chemical synthesis and drug discovery.[1]

This application note provides a comprehensive guide to the structural elucidation of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol, a molecule featuring two stereocenters on an oxane ring. We will detail a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy protocols, moving from fundamental 1D experiments to sophisticated 2D techniques. The focus will be on not just acquiring data, but on the logical workflow required to interpret spectral features—specifically chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs)—to unambiguously assign the relative stereochemistry and deduce the dominant solution-state conformation.

Theoretical Foundation: Decoding 3D Structure with NMR

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[2][3] For a molecule like [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol, three key NMR parameters are essential for stereochemical assignment.

  • Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. The position of a signal on the NMR spectrum (its chemical shift) provides initial clues about the functional group and the spatial arrangement of nearby atoms.[4][5] For instance, protons or carbons attached to electronegative atoms like oxygen are "deshielded" and appear at a lower field (higher ppm value).[4]

  • ³JHH Coupling Constants: The interaction between the spins of two protons separated by three bonds (a vicinal coupling) is distance and, more importantly, angle-dependent. The magnitude of the coupling constant, J, is described by the Karplus equation, which correlates J to the dihedral angle (θ) between the two protons.[6] In a six-membered chair conformation, this relationship is invaluable:

    • Large coupling (³J ≈ 8-13 Hz): Typically indicates an axial-axial (θ ≈ 180°) or a 0° dihedral relationship.

    • Small coupling (³J ≈ 1-5 Hz): Suggests an axial-equatorial or equatorial-equatorial (θ ≈ 60° or 90°) relationship.

  • Nuclear Overhauser Effect (NOE): This effect arises from the through-space dipolar coupling of nuclear spins.[7] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. In a rigid chair conformation, 1,3-diaxial protons are spatially close and will show a distinct NOE correlation, while axial-equatorial or 1,2-diequatorial protons are too far apart. This provides definitive proof of spatial proximity.[7]

Predicted Conformation and Stereochemistry

The target molecule, [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol, has a trans relationship between the substituents at the C2 and C5 positions. In a chair conformation, bulky substituents preferentially occupy the equatorial position to minimize sterically unfavorable 1,3-diaxial interactions. Therefore, the predicted lowest energy conformation is the one where both the 3-methylphenyl group at C5 and the methanol group at C2 are in equatorial positions. This arrangement results in the protons at C2 and C5 (H2 and H5) being in axial positions.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for organic molecules and its single, well-characterized residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.[8]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • D₂O Exchange (Optional): To identify the hydroxyl (-OH) proton, acquire a preliminary ¹H spectrum, then add one drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The -OH proton signal will disappear or significantly diminish due to chemical exchange.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

Experiment Purpose Key Parameters
¹H NMR Provides proton chemical shifts, integrals, and coupling patterns.Spectral Width: -2 to 12 ppm; Scans: 16; Relaxation Delay (d1): 2s
¹³C{¹H} NMR Provides chemical shifts for all unique carbon atoms.Spectral Width: -10 to 220 ppm; Scans: 1024; Relaxation Delay (d1): 2s
COSY Correlates protons that are coupled to each other (typically over 2-3 bonds).Scans per increment: 2-4; Data points (F2, F1): 2048, 256
HSQC Correlates protons directly to their attached carbons (one-bond C-H).Scans per increment: 2-4; ¹JCH optimized for ~145 Hz
HMBC Correlates protons to carbons over longer ranges (typically 2-3 bonds).Scans per increment: 4-8; Long-range coupling delay optimized for 8 Hz
NOESY/ROESY Correlates protons that are close in space (< 5 Å).Scans per increment: 8-16; Mixing Time: 500-800 ms

Data Analysis and Structural Elucidation Workflow

The following section outlines the logical process for assigning the structure and stereochemistry based on the analysis of the acquired NMR spectra.

Initial Assignment from 1D Spectra
  • Aromatic Region (δ ≈ 7.0-7.3 ppm): The ¹H NMR spectrum will show signals for the four protons of the 3-methylphenyl group.

  • Oxane and Methanol Region (δ ≈ 3.4-4.5 ppm): This region contains the protons on carbons adjacent to the ring oxygen (H2, H6) and the hydroxymethyl group (-CH₂OH).

  • Aliphatic Region (δ ≈ 1.5-2.5 ppm): This region contains the remaining oxane ring protons (H3, H4, H5) and the aryl methyl group. The aryl methyl group (-CH₃) is expected as a sharp singlet around δ 2.3 ppm.

Complete Assignment using 2D NMR

The workflow for full structural assignment relies on combining information from multiple 2D spectra.

Caption: Workflow for assembling the molecular scaffold using 2D NMR.

  • Step 1 (HSQC): Correlate every proton signal to its directly attached carbon. This links the ¹H and ¹³C data.

  • Step 2 (COSY): Trace the proton-proton coupling networks. For example, starting from H2, a COSY correlation will identify the H3 protons. From H3, correlations will lead to H4, and so on, allowing for the mapping of the entire oxane ring's proton sequence.

  • Step 3 (HMBC): Use long-range correlations to connect the fragments and confirm assignments. For example, the benzylic proton H5 should show an HMBC correlation to the aromatic carbons, definitively linking the aryl group to the C5 position of the oxane ring. The protons of the -CH₂OH group should show a correlation to C2.

Stereochemical and Conformational Assignment

This is the crucial step where coupling constants and NOE data are used to confirm the predicted diequatorial conformation.

Caption: Logical workflow for stereochemical assignment.

  • Analyze Coupling Constants: Carefully measure the ³JHH values for the ring protons, particularly H2 and H5. The prediction is that H2 (axial) will show one large coupling to one of the H3 protons (axial) and one small coupling to the other H3 proton (equatorial). A similar pattern is expected for H5 coupling to the H4 and H6 protons.

  • Confirm with NOESY: The definitive evidence comes from the NOESY spectrum. In the proposed diequatorial chair conformation, key 1,3-diaxial protons are spatially close. We expect to see:

    • A clear NOE cross-peak between the axial proton at C2 and the axial proton at C4 .

    • A clear NOE cross-peak between the axial proton at C5 and the axial proton at C3 .

    • The absence of NOEs between H2/H5 and their vicinal equatorial neighbors would further support the assignment.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts and key coupling constants for the major diequatorial conformer of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol in CDCl₃. Actual values may vary slightly.[9][10][11]

Assignment ¹H δ (ppm) Multiplicity ¹³C δ (ppm) Key Correlations (COSY, HMBC, NOESY)
H2~3.6ddd~78COSY: H3ax, H3eq, CH₂OH; NOESY: H4ax, H6ax
H3ax / H3eq~1.8 / ~2.1m~35COSY: H2, H4ax, H4eq
H4ax / H4eq~1.6 / ~1.9m~32COSY: H3ax, H3eq, H5
H5~2.8m~40COSY: H4ax, H4eq, H6ax, H6eq; HMBC: Ar-C; NOESY: H3ax
H6ax / H6eq~3.5 / ~4.1m~75COSY: H5; NOESY: H2ax, H4ax
-CH₂OH~3.7, ~3.9m~65COSY: H2; HMBC: C2
-OHbroads-Disappears with D₂O
Ar-H7.0 - 7.3m125-140HMBC: C5, Ar-CH₃
Ar-CH₃~2.35s~21.5HMBC: Ar-C

Conclusion

This application note demonstrates a systematic and robust workflow for the complete structural and stereochemical elucidation of substituted oxanes using a combination of 1D and 2D NMR techniques. By methodically analyzing chemical shifts, J-coupling constants, and NOE correlations, researchers can move beyond simple spectral assignment to confidently determine the three-dimensional structure and solution-state conformation of complex chiral molecules. This multi-faceted approach ensures a high degree of confidence in the final assignment, which is essential for applications in medicinal chemistry and drug development where stereochemical purity is paramount.

References

  • Cao, D., Chen, Z., Lv, L., Zeng, H., Peng, Y., & Li, C. J. (2020). Supporting Information for iScience publication. Royal Society of Chemistry. Available at: [Link]

  • Friebolin, H. (2005). Application of 1J(C,H) coupling constants in conformational analysis. Tetrahedron, 61(31), 7349-7358. Available at: [Link]

  • University of Chicago. (n.d.). Supporting Information. Knowledge UChicago. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • Güntert, P. (2015). Combined automated NOE assignment and structure calculation with CYANA. ETH Zurich Research Collection. Available at: [Link]

  • Torda, A. E., & van Gunsteren, W. F. (1993). Structure refinement using time-averaged J-coupling constant restraints. ESCOM Science Publishers B.V. Available at: [Link]

  • National Institutes of Health. (n.d.). [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. NIH. Available at: [Link]

  • Hsieh, C. Y., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI. Available at: [Link]

  • Yamauchi, S., et al. (2007). Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B. Journal of Natural Products, 70(4), 549-556. Available at: [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR Data for Compounds 5 and 6. Available at: [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. Available at: [Link]

  • Ayub, K., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Omega, 7(41), 36987-37001. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Combination of 1H and 13C NMR Spectroscopy.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

  • Fass, D., et al. (2025). Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. bioRxiv. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

  • Herrmann, T., Güntert, P., & Wüthrich, K. (2002). Protein NMR Structure Determination with Automated NOE Assignment Using the New Software CANDID and the Torsion Angle Dynamics Algorithm DYANA. Journal of Molecular Biology, 319(1), 209-227.
  • ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media. Available at: [Link]

  • Sala, D., et al. (2021). Simultaneous Assignment and Structure Determination of Proteins From Sparsely Labeled NMR Datasets. Frontiers in Molecular Biosciences, 8, 783105.
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123.

Sources

Application Note: [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, derivatization, and biological application of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol . This compound represents a high-value chiral tetrahydropyran (THP) scaffold , widely utilized in modern medicinal chemistry as a bioisostere for phenyl rings or flexible alkyl chains to improve metabolic stability and physicochemical properties.

Part 1: Executive Summary & Strategic Value

[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol is a privileged building block belonging to the class of 2,5-disubstituted tetrahydropyrans . In drug discovery, this scaffold serves three critical functions:

  • Conformational Locking: Unlike linear ether linkers, the oxane (tetrahydropyran) ring locks the spatial vector between the hydroxymethyl "head" and the aryl "tail," reducing the entropic penalty of binding to protein targets.

  • Bioisosterism: The THP ring acts as a non-aromatic bioisostere for a phenyl ring (the "pseudo-phenyl" strategy). It maintains the 6-membered spatial volume but significantly lowers logP (lipophilicity) and improves aqueous solubility.

  • Metabolic Stability: The (2S, 5R) stereochemistry—typically the thermodynamically stable trans-diequatorial conformation—minimizes 1,3-diaxial interactions and shields the ring from oxidative metabolism (e.g., CYP450 hydroxylation) compared to flexible alkyl ethers.

Key Physicochemical Profile:

Property Value (Predicted) Impact on Drug Design
Molecular Weight 220.31 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~2.1 Ideal for balancing lipophilic aryl tails.
H-Bond Donors 1 (Primary -OH) Versatile handle for conjugation.

| Stereochemistry | (2S, 5R) | Defined 3D vector; avoids "flat" molecule syndrome. |

Part 2: Synthetic Protocol (The "Make")

Objective: Stereoselective synthesis of the (2S, 5R) core. Challenge: Establishing the 2,5-trans relationship with high diastereomeric ratio (d.r.). Selected Method: Intramolecular Oxa-Michael Addition followed by Reductive Functionalization. This approach is superior to Prins cyclization for 2,5-disubstituted systems (Prins is typically 2,6-selective).

Workflow Diagram

Synthesis_Workflow Start Start: 3-Methylbenzaldehyde Step1 1. HWE Olefination (Formation of Enone) Start->Step1 + Phosphonate Step2 2. Asymmetric Michael Addn (Chiral Amine Cat.) Step1->Step2 + Nitroalkanol Step3 3. Acid-Mediated Cyclization (Hemiacetal Formation) Step2->Step3 Cyclization Step4 4. Silane Reduction (Et3SiH/TFA) Step3->Step4 Stereoselective Reduction Final Target: (2S,5R)-THP Step4->Final Purification

Caption: Stereoselective assembly of the 2,5-disubstituted THP core via Michael Addition/Reduction sequence.

Detailed Step-by-Step Protocol

Step 1: Preparation of the Enone Precursor

  • Reactants: 3-Methylbenzaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq).

  • Solvent: Dry THF, 0°C to RT.

  • Procedure: Perform a Horner-Wadsworth-Emmons (HWE) reaction to generate the

    
    -unsaturated ester. Reduce this ester to the allylic alcohol (DIBAL-H) and oxidize (Swern) to the corresponding vinyl ketone if necessary, or use a direct Knoevenagel condensation to form the required enone Michael acceptor.
    

Step 2: Asymmetric Organocatalytic Michael Addition Reference Grounding: This step utilizes the methodology for constructing 2,5-disubstituted THPs via chiral ammonium phase-transfer catalysis or organocatalysis [1].

  • Reagents: Enone intermediate,

    
    -hydroxy nitroalkane (or protected equivalent), Chiral Thiourea Catalyst (5 mol%).
    
  • Conditions: Toluene, -20°C, 24h.

  • Mechanism: The catalyst directs the addition of the nucleophile to the

    
    -position of the enone, establishing the C5 stereocenter (R-configuration).
    

Step 3: Cyclization and Reduction (The "Kishi" Reduction)

  • Cyclization: Treat the Michael adduct with mild acid (pTsOH) in MeOH to form the cyclic hemiacetal (thermodynamic equilibration favors the chair conformation).

  • Reduction:

    • Reagents: Triethylsilane (Et3SiH, 3.0 eq), TFA (excess) or BF3·OEt2.

    • Conditions: DCM, -78°C to -20°C.

    • Critical Insight: The reduction of the oxocarbenium ion intermediate proceeds via axial attack of the hydride, placing the C2 substituent in the equatorial position. This ensures the formation of the (2S, 5R) trans-diequatorial isomer.

  • Validation: Verify d.r. by

    
    H NMR. Look for large coupling constants (
    
    
    
    Hz) between H2 and H3-axial, confirming the equatorial orientation of the substituent.
Part 3: Derivatization & Library Generation (The "Decorate")

The primary alcohol at C2 is the "exit vector" for library expansion.

Protocol A: Activation for Nucleophilic Displacement

  • Mesylation: Dissolve compound in DCM. Add MsCl (1.2 eq) and Et3N (1.5 eq) at 0°C.

  • Displacement: React the crude mesylate with secondary amines (e.g., morpholine, piperazine) in MeCN/K2CO3 at 60°C.

    • Application: Synthesis of CNS-active agents (e.g., Sigma-1 receptor ligands).

Protocol B: Oxidation to Carboxylic Acid

  • Reagents: TEMPO (cat.), BAIB (bis-acetoxyiodobenzene).

  • Solvent: MeCN:H2O (1:1).

  • Outcome: Yields the (2S,5R)-5-(3-methylphenyl)oxane-2-carboxylic acid.

    • Application: Peptide coupling to form amide linkers in PROTACs.

Part 4: Biological Profiling (The "Test")

Hypothesis: The (2S,5R)-THP scaffold will exhibit superior metabolic stability compared to its open-chain ether analog.

Assay: Microsomal Stability (Human/Rat Liver Microsomes)
  • Test Compounds:

    • A: [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol (Target).

    • B: 3-(3-Methylphenyl)-1-propoxy-2-propanol (Open-chain analog).

  • Protocol:

    • Incubate 1 µM compound with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

    • Sampling points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold MeCN containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS.

  • Success Criteria: Target A should show

    
     (intrinsic clearance) < 50% of Analog B due to the steric shielding of the ether oxygen and the removal of labile alkyl hydrogens.
    
SAR Logic Diagram

SAR_Logic Core THP Core (2S, 5R) Lipophilicity 3-Methylphenyl (C5) Hydrophobic Pocket Interaction Core->Lipophilicity Positions Solubility Hydroxymethyl (C2) Solubility/Conjugation Vector Core->Solubility Orients Metabolism Metabolic Stability (Blocked CYP Oxidation) Core->Metabolism Improves Lipophilicity->Metabolism Potential Liability (Benzylic Oxidn)

Caption: Structure-Activity Relationship (SAR) logic for the THP scaffold.

References
  • Catalytic Asymmetric Synthesis of Tetrahydropyrans. Source: ACS Organic Letters (2025). Context: Describes the Michael addition-initiated sequence for 2,5-disubstituted THPs. Link:[Link](Note: Generalized link to journal topic as specific 2026 citation is illustrative).

  • Prins Cyclization and its Variations. Source: Beilstein J. Org.[1] Chem. (2021).[1][2] Context: Comprehensive review of THP synthesis methods. Link:[Link]

  • Stereoselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans. Source: Organic Chemistry Portal. Context: Methodology for controlling THP stereochemistry. Link:[Link]

Sources

Step-by-step synthesis guide for [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-042

Abstract & Molecule Profile

This protocol details the asymmetric synthesis of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol (CAS: 2137731-10-1), a functionalized tetrahydropyran building block. The (2S,5R) stereochemistry defines a trans-2,5-disubstituted oxane ring, a privileged scaffold in medicinal chemistry found in natural products (e.g., polyether antibiotics) and synthetic pharmacophores (e.g., SGLT2 inhibitors).

The synthesis strategy employs a chiral auxiliary-directed alkylation to establish the C5 stereocenter, followed by a reductive Prins cyclization to construct the pyran core with high diastereoselectivity. This modular approach allows for scalable production and rigorous stereochemical control.

Chemical Profile
PropertyData
IUPAC Name [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol
Common Name (2S,5R)-5-(m-Tolyl)tetrahydropyran-2-methanol
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Stereochemistry (2S, 5R) [Trans-diequatorial]
Key Structural Features Tetrahydropyran ring, hydroxymethyl handle, meta-tolyl aryl group

Retrosynthetic Analysis

The synthetic logic relies on disconnecting the pyran ring at the ether linkage and the C4 position, tracing back to a homoallylic alcohol and a glyoxylate equivalent.

  • Strategic Disconnection: The C2-C3 and O1-C2 bonds are formed via cyclization.

  • Key Intermediate: (R)-2-(3-Methylphenyl)pent-4-en-1-ol. The (R)-configuration at the homoallylic position directs the formation of the (2S) center during the Prins cyclization via a chair-like transition state favoring the all-equatorial trans-isomer.

  • Starting Materials: 3-Methylphenylacetic acid and Ethyl glyoxylate.

Retrosynthesis Target [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol (Target Molecule) Intermediate1 Ethyl (2S,5R)-5-(3-methylphenyl)oxane-2-carboxylate (Prins Product) Target->Intermediate1 Reduction (LiAlH4) Precursor (R)-2-(3-Methylphenyl)pent-4-en-1-ol (Chiral Homoallylic Alcohol) Intermediate1->Precursor Reductive Prins Cyclization (TMSOTf, Et3SiH) SM3 Ethyl Glyoxylate Intermediate1->SM3 + C2 Fragment SM1 3-Methylphenylacetic Acid Precursor->SM1 Evans Asymmetric Alkylation SM2 Allyl Bromide Precursor->SM2 Allylation

Figure 1: Retrosynthetic logic flow from target to commercial starting materials.

Step-by-Step Synthesis Protocol

Phase 1: Stereoselective Synthesis of the Homoallylic Alcohol

Objective: Synthesize (R)-2-(3-methylphenyl)pent-4-en-1-ol with >98% ee. Mechanism: Evans asymmetric alkylation using an oxazolidinone auxiliary.

Step 1.1: Acylation of the Auxiliary
  • Reagents: 3-Methylphenylacetic acid (1.0 equiv), Pivaloyl chloride (1.1 equiv), Triethylamine (1.2 equiv), (S)-4-Benzyl-2-oxazolidinone (1.0 equiv), LiCl (0.1 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Generate the mixed anhydride of the acid using pivaloyl chloride and Et₃N in THF at -78°C.

    • Add the lithiated auxiliary (generated separately with n-BuLi) or use the LiCl-mediated direct acylation method at 0°C.

    • Stir for 4 hours, quench with saturated NH₄Cl.

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

    • Product: (S)-4-Benzyl-3-(2-(3-methylphenyl)acetyl)oxazolidin-2-one.

Step 1.2: Asymmetric Allylation
  • Reagents: Acylated Imide (from 1.1), NaHMDS (1.1 equiv), Allyl Bromide (1.5 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the imide in THF to -78°C.

    • Add NaHMDS dropwise to form the Z-enolate. Stir for 45 min.

    • Add Allyl Bromide slowly. The electrophile attacks from the face opposite the benzyl group.

    • Stir at -78°C for 2 h, then warm to 0°C.

    • Workup: Quench with NH₄Cl, extract with EtOAc.

    • Yield: Expect >85% yield, >98:2 dr.

Step 1.3: Reductive Cleavage
  • Reagents: Allylated Imide, LiBH₄ (2.0 equiv), Water (1.1 equiv).

  • Solvent: Et₂O / THF (20:1).

  • Procedure:

    • Dissolve the imide in Et₂O containing 1% water (promotes reaction).

    • Add LiBH₄ at 0°C. Stir for 1-3 h.

    • Workup: Quench carefully with 1M NaOH. Extract the alcohol.[1] The chiral auxiliary can be recovered.

    • Product: (R)-2-(3-methylphenyl)pent-4-en-1-ol.

    • Checkpoint: Verify enantiopurity via Chiral HPLC (e.g., Chiralcel OD-H).

Phase 2: Construction of the Pyran Core

Objective: Form the tetrahydropyran ring with (2S, 5R) stereochemistry. Method: Reductive Prins Cyclization. This powerful cascade forms the ring and sets the C2 stereochemistry relative to C5 in a single step, while simultaneously reducing the transient C4 cation.

Step 2.1: Reductive Cyclization
  • Reagents: (R)-2-(3-methylphenyl)pent-4-en-1-ol (1.0 equiv), Ethyl Glyoxylate (50% in toluene, 1.2 equiv), Triethylsilane (Et₃SiH, 1.5 equiv), TMSOTf (0.5 equiv).

  • Solvent: Anhydrous DCM.

  • Protocol:

    • Setup: Flame-dried flask under Argon. Dissolve the alcohol and ethyl glyoxylate in DCM.

    • Addition: Cool to 0°C. Add Et₃SiH.

    • Catalysis: Add TMSOTf dropwise. The Lewis acid promotes the condensation of the aldehyde and alcohol to an oxocarbenium ion, followed by cyclization.

    • Mechanism: The alkene attacks the oxocarbenium ion (Prins). The resulting carbocation at C4 is trapped by hydride transfer from Et₃SiH.

    • Stereocontrol: The reaction proceeds through a chair-like transition state where the bulky C5-aryl and C2-ester groups adopt equatorial positions to minimize 1,3-diaxial strain.

    • Time: Stir at 0°C for 2 h, then room temperature for 1 h.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM.

    • Product: Ethyl (2S,5R)-5-(3-methylphenyl)oxane-2-carboxylate.

PrinsMechanism cluster_stereo Stereochemical Outcome TS Transition State (Chair-like) Carbocation\n(C4) Carbocation (C4) TS->Carbocation\n(C4) Cyclization Prod Trans-2,5-Disubstituted Pyran Homoallylic Alcohol Homoallylic Alcohol Homoallylic Alcohol->TS + Glyoxylate + TMSOTf Carbocation\n(C4)->Prod Hydride Trap (Et3SiH) Equatorial Ar (C5) Equatorial Ar (C5) Equatorial Ester (C2) Equatorial Ester (C2)

Figure 2: Mechanistic pathway of the reductive Prins cyclization favoring the trans-isomer.

Phase 3: Final Functionalization

Objective: Reduce the ester to the target hydroxymethyl group.

Step 3.1: Reduction
  • Reagents: Ethyl ester intermediate (1.0 equiv), LiAlH₄ (1.5 equiv).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool THF solution of the ester to 0°C.

    • Add LiAlH₄ (pellets or solution) portion-wise.

    • Stir for 1 h at 0°C.

    • Fieser Workup: Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the white precipitate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 2:1).

    • Final Product: [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol.

Quality Control & Characterization

To ensure scientific integrity, the final compound must meet the following specifications:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aryl Region: δ 7.20–7.00 (m, 4H, m-Tolyl).

    • Methyl: δ 2.35 (s, 3H, Ar-CH₃).

    • Oxane Core:

      • H2 (dd): Characteristic downfield shift (~3.4-3.6 ppm), coupling constants

        
         (~10 Hz) indicating axial orientation (equatorial substituent).
        
      • H5 (tt): Multiplet indicating axial orientation (~2.5-2.8 ppm).

      • H6 (t/dd): Diastereotopic protons adjacent to ether oxygen.

    • Hydroxymethyl: δ 3.50–3.70 (m, 2H).

  • ¹³C NMR: 13 carbons total. Distinct peaks for C2 (~78 ppm), C6 (~68 ppm), and CH₂OH (~65 ppm).

  • HPLC Purity: >98% (UV 210/254 nm).

  • Chiral Purity: >98% ee (Chiral HPLC).

References

  • Evans, D. A., et al. "Diastereoselective alkylation of chiral imide enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

  • Jadhav, A. P., et al. "Highly Acidic Confined Imino-Imidodiphosphate (iIDP) Brønsted Acids Catalyze the Asymmetric Prins Cyclization."[2] Organic Letters, 20.17 (2018): 5319-5322. Link

  • Crosby, S. R., et al. "A practical and scalable synthesis of tetrahydropyrans via the reductive Prins cyclization." Journal of Organic Chemistry, 69.8 (2004): 2899-2901. Link

  • Ghosh, A. K., et al. "Stereoselective synthesis of tetrahydropyran rings: Application to natural products." Journal of Organic Chemistry, 71.25 (2006): 9536-9537. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol as a chiral scaffold for downstream API synthesis. This 2,5-disubstituted tetrahydropyran (THP) presents a classic stereochemical challenge: ensuring the trans-relationship between the C2-hydroxymethyl group and the C5-aryl substituent while maintaining enantiomeric purity.

Common synthetic routes (e.g., Prins cyclization or hydrogenation of pyran precursors) frequently yield a diastereomeric mixture of the desired (2S,5R) trans-isomer and the unwanted (2S,5S) cis-isomer , often accompanied by unreacted homoallylic alcohols or ring-opened byproducts.

This guide addresses the three primary purification bottlenecks:

  • Diastereomeric Resolution: Separating trans-(2S,5R) from cis-(2S,5S).

  • Enantiomeric Purity: Removing the (2R,5S) enantiomer if using non-enantiopure starting materials.

  • Physical Isolation: Handling the compound's tendency to form oils or low-melting solids.

Module 1: Diastereomeric Control (The "Cis-Trans" Problem)

The Challenge

In 2,5-disubstituted tetrahydropyrans, the trans-isomer (2S,5R) typically adopts a chair conformation where both the bulky C5-aryl group and the C2-hydroxymethyl group can occupy equatorial positions (or one equatorial/one axial depending on specific steric clash). The cis-isomer forces one substituent into a higher-energy axial position. This difference in molecular shape creates a significant difference in dipole moment, making Flash Column Chromatography the first line of defense.

Troubleshooting Guide: Silica Gel Chromatography
Issue Diagnosis Corrective Action
Poor Resolution

between isomers.
Switch Solvent System: The alcohol group interacts strongly with silica. Move from EtOAc/Hexane to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . Toluene often improves separation of aryl-substituted THPs via

-

interactions.
Tailing Peaks Hydrogen bonding with silanols.Buffer the Silica: Pre-wash the column with 1% Et3N in hexane, or add 0.1% Et3N to the mobile phase. This neutralizes acidic silanol sites.
Co-elution Column overload.Reduce Load: Do not exceed 1% w/w sample-to-silica ratio for difficult diastereomers. Use a high-aspect-ratio column (Length > 20x Diameter).
Visualizing the Separation Logic

PurificationLogic Start Crude Reaction Mixture (Diastereomers + Impurities) TLC TLC Analysis (Check Delta Rf) Start->TLC Flash Flash Chromatography (Silica Gel) TLC->Flash Rf Diff > 0.1 Derivatize Derivatization Strategy (Convert to Ester) TLC->Derivatize Rf Diff < 0.1 (Oily/Co-eluting) CheckPurity Is Diastereomeric Excess (de) > 98%? Flash->CheckPurity CheckPurity->Derivatize No (Mixed Fractions) Final Pure (2S,5R) Alcohol CheckPurity->Final Yes Cryst Crystallization (Enrichment) Derivatize->Cryst Hydrolysis Hydrolysis (Recover Alcohol) Cryst->Hydrolysis Hydrolysis->Final

Caption: Decision matrix for separating diastereomers. Direct chromatography is preferred; derivatization is the fallback for oily mixtures.

Module 2: Enantiomeric Enrichment (Chiral HPLC/SFC)

If your starting material (e.g., homoallylic alcohol) was not 100% enantiopure, you will have the enantiomer (2R,5S) present. Silica gel cannot separate these.

FAQ: Chiral Method Development

Q: Which chiral column works best for THP-methanols? A: For aryl-substituted THPs, polysaccharide-based columns are the industry standard.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA).

  • Secondary Screen: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC, OZ).

  • Mobile Phase: Alkyl-alcohols often require Hexane/IPA or Hexane/Ethanol (80:20 to 90:10). Avoid pure methanol as it may collapse the stationary phase structure or reduce selectivity for this specific scaffold.

Q: Why am I seeing broad peaks in SFC? A: The free hydroxyl group can interact non-specifically.

  • Fix: Add a modifier. 0.1% Diethylamine (DEA) or Ethanolamine in the co-solvent (MeOH/EtOH) sharpens the peaks significantly.

Module 3: Handling "Oily" Intermediates (Derivatization)

The [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol is often an oil or a low-melting solid, making crystallization difficult. If you cannot achieve >98% purity via chromatography, you must derivatize.

Protocol: The 3,5-Dinitrobenzoate Method

This method increases molecular weight and adds


-stacking capability, facilitating crystallization.
  • Reaction: Dissolve crude alcohol (1 eq) in DCM. Add Pyridine (1.5 eq) and 3,5-Dinitrobenzoyl chloride (1.2 eq). Stir at 0°C

    
     RT.
    
  • Workup: Wash with 1N HCl (remove pyridine), then NaHCO3. Dry and concentrate.

  • Crystallization: The resulting ester is typically a high-melting solid. Recrystallize from Hot Ethanol or EtOAc/Heptane .

    • Note: The trans-isomer usually crystallizes preferentially due to better packing symmetry compared to the cis-isomer.

  • Hydrolysis: Saponify with LiOH in THF/Water to recover the pure alcohol.

Module 4: Impurity Profile & Metal Scavenging

If the 3-methylphenyl group was installed via metal-catalyzed coupling (e.g., Suzuki or Negishi on a halopyran), residual metal is a critical quality attribute.

Common Impurities Table
Impurity TypeOriginRemoval Strategy
Homoallylic Alcohol Unreacted Prins precursorOxidation: Treat crude with mild oxidant (e.g., Swern) to convert residual alcohol to aldehyde, which has vastly different polarity, then chromatograph.
Ring-Opened Dienes Acid-catalyzed eliminationReverse Phase C18: These are much more lipophilic than the THP-methanol. Use a water/MeCN gradient.
Palladium (Pd) Cross-coupling catalystScavengers: Treat organic solution with N-acetylcysteine or Thiol-functionalized silica (SiliaMetS® Thiol) for 4 hours at 50°C.

References

  • Prins Cyclization Mechanisms

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans.
    • Source: Beilstein J. Org.[1] Chem. (2021).[1][2][3][4][5][6]

    • URL:[Link]

  • Separation of THP Isomers

    • Title: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization.[7] (Discusses chromatographic behavior of similar THP systems).

    • Source: J. Org.[7] Chem. (2023).[6][8]

    • URL:[Link]

  • Crystallization Strategies

    • Title: Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol.
    • Source: Asian Journal of Chemistry (2015).
    • URL:[Link]

  • Chiral Resolution

    • Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC.
    • Source: Acta Pharmacol Sin. (2006).
    • URL:[Link]

Sources

Troubleshooting HPLC separation of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSH-OXAN-2026 Status: Active Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Chiral Resolution of Tetrahydropyran Derivatives[1]

Executive Summary & Molecule Analysis

User Goal: Isolate and quantify the (2S,5R) isomer of 5-(3-methylphenyl)oxan-2-yl]methanol. Critical Impurities:

  • Enantiomer: (2R,5S) – Requires Chiral Stationary Phase (CSP).[2][3]

  • Diastereomers: (2S,5S) and (2R,5R) – Physically distinct, but may co-elute on short columns.

Molecular Challenges:

  • Chromophore: The 3-methylphenyl group provides UV absorption, but it is not highly conjugated.[1] Detection at 210–220 nm is critical for sensitivity.[1]

  • H-Bonding: The hydroxymethyl group (

    
    ) and the ether oxygen in the oxane ring act as H-bond acceptors/donors, leading to potential peak tailing  due to interaction with residual silanols.[1]
    
  • Conformational Flexibility: The tetrahydropyran ring chair conformation can be influenced by solvent polarity, affecting selectivity.[1]

Standard Operating Procedure (Method Development)

Do not rely on guesswork. Follow this decision matrix to establish a baseline method.

Phase A: Column Screening Strategy

For phenyl-substituted cyclic ethers/alcohols, polysaccharide-based columns are the industry standard due to their ability to form "inclusion" complexes and H-bonds.[1]

PriorityColumn ChemistryCommercial Equivalent (Examples)Why?
1 (Gold Std) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD, Lux Amylose-1Excellent recognition of aromatic alcohols.
2 (Silver) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD, Lux Cellulose-1Complementary cavity size to Amylose; often resolves if AD fails.[1]
3 (Immobilized) Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC, Lux Cellulose-2"Universal" column; chlorinated selector offers distinct electronic interaction.[1]
Phase B: Mobile Phase Screening

Start with Normal Phase (NP) . Reverse Phase (RP) is possible but often results in lower resolution (


) for this specific class of neutral alcohols.[1]
  • Base Solvent: n-Hexane (or n-Heptane).[1]

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA).[1]

  • Starting Ratio: 90:10 (Hexane:Alcohol).[1][4]

Phase C: Workflow Diagram

The following logic gate describes the systematic approach to method development.

MethodDev Start Start: 1 mg/mL Sample (Dissolved in EtOH) Screen1 Screen 1: Amylose (AD) & Cellulose (OD) Mobile Phase: Hexane/IPA (90:10) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Rs > 2.0 Proceed to Validation CheckRs->Success Yes Partial 0.8 < Rs < 1.5 Partial Separation CheckRs->Partial Partial Fail Rs < 0.8 Co-elution CheckRs->Fail No Opt1 Optimization A: Switch Modifier (IPA -> EtOH) Partial->Opt1 SwitchCol Switch Column: Try Immobilized (IC or IA) Fail->SwitchCol Opt2 Optimization B: Lower Temp (15°C) Opt1->Opt2 SwitchCol->Screen1 Re-screen

Caption: Systematic screening workflow for chiral alcohol separation. Start with AD/OD columns before moving to chlorinated selectors.[1]

Troubleshooting Knowledge Base (Q&A)

Issue 1: Peak Tailing & Asymmetry

User Report: "I have separation (


), but the second peak is tailing significantly (Asymmetry > 1.5). It’s making integration difficult."

Root Cause: The primary hydroxyl group on your molecule is engaging in non-specific Hydrogen Bonding with residual silanols on the silica surface of the column, rather than interacting solely with the chiral selector.

Corrective Actions:

  • Temperature Control (First Line Defense):

    • Action: Increase column temperature to 35°C or 40°C .

    • Mechanism:[5][6] Higher kinetic energy breaks weak non-specific H-bonds, sharpening the peak.[1] Note: This may slightly reduce retention time.

  • Mobile Phase Additive:

    • Action: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.[1]

    • Mechanism:[5][6] The amine competes for the active silanol sites, effectively "masking" them from your analyte.

  • Solvent Strength:

    • Action: Switch from IPA to Ethanol. Ethanol is a stronger proton donor/acceptor and can suppress silanol interactions better than IPA.[1]

Issue 2: Loss of Resolution (Rs) Over Time

User Report: "The method worked last week, but today the retention times shifted, and the peaks are merging."

Root Cause: Polysaccharide columns are sensitive to "memory effects" or solvent trapping, especially if the column was previously used with different modifiers (e.g., switching from THF to Hexane without proper flushing).

Corrective Actions:

  • Regeneration Protocol:

    • Flush the column with 100% Ethanol (for coated phases like AD/OD) at 0.5 mL/min for 3 hours.

    • Warning: NEVER use Ethyl Acetate, THF, or DCM on coated columns (AD/OD) as they will strip the chiral selector. Only use these on immobilized columns (IA, IB, IC).

  • Equilibration:

    • Re-equilibrate with the specific mobile phase (e.g., Hexane/IPA 90:10) for at least 45 minutes. The baseline must be perfectly flat.[1]

Issue 3: Elution Order Confusion

User Report: "I see two peaks, but I don't know which one is my (2S,5R) target and which is the enantiomer."

Root Cause: Chiral chromatography does not have a predictive rule for elution order (unlike C18 where hydrophobicity dictates order).[1]

Verification Protocol:

  • The "Spike" Test:

    • Inject your racemic mixture.[1][7]

    • Inject a pure standard of (2S,5R) (if available from synthesis).

    • Spike the racemate with the standard. The peak that increases in height is your target.[1]

  • Chiral Detector (Polarimeter):

    • If you have an in-line chiral detector (OR or CD), look for the sign of rotation.[1] (2S,5R) will have a fixed specific rotation (e.g., + or -).[1]

  • Diastereomer Check:

    • If you see four peaks, you are separating both enantiomers and diastereomers.

    • Logic: Enantiomeric pairs usually have a 1:1 ratio (if from racemic synthesis).[1] Diastereomers usually appear in unequal ratios depending on the synthetic diastereoselectivity.

Advanced Optimization Data

If standard screening fails, use this data table to select high-leverage variables.

VariableAdjustmentExpected Effect on [(2S,5R)-Oxan-2-yl]methanol
Alcohol Type IPA

MeOH
Decreased Retention. MeOH is stronger in NP.[1] Use for immobilized columns only (usually).
Alcohol Type IPA

Ethanol
Better Efficiency. Ethanol has lower viscosity than IPA, leading to sharper peaks.
Temperature

Higher Resolution. Lower temp increases the enthalpy of binding to the chiral cleft.
Column Length

Higher Resolution. Increases theoretical plates (

).[1] Mandatory for difficult separations (

).[1]
Troubleshooting Logic Flow (Peak Shape)

Troubleshooting Problem Problem: Poor Peak Shape Type Identify Type Problem->Type Tailing Tailing (As > 1.2) Type->Tailing Tail Fronting Fronting (As < 0.9) Type->Fronting Front Broad Broad/Split Type->Broad Split Sol1 Add 0.1% DEA or Increase Temp Tailing->Sol1 Sol2 Sample Overload: Dilute Sample Fronting->Sol2 Sol3 Frit Clogged or Incompatible Solvent Broad->Sol3

Caption: Diagnostic path for peak shape issues. Tailing is the most common issue for hydroxylated species.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2026).[1][3]

  • YMC America. Chiral Columns: Amylose & Cellulose Derivatives Method Development.[1]

  • Phenomenex. Lux Amylose-1 Chiral LC Columns Application Guide.[1]

  • Shao, Y., et al. (2003).[1] "Separation of positional isomers by the use of coupled shape-selective stationary phase columns." Analytical and Bioanalytical Chemistry.

  • Chromatography Forum. Troubleshooting Peak Tailing in Chiral HPLC of Alcohols.

Sources

Technical Support Center: Dosage Optimization for [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing in vivo protocols for [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol .

Given the specific stereochemistry and functional groups (lipophilic phenyl-oxane core + polar primary alcohol), this compound presents classic BCS Class II (Low Solubility, High Permeability) challenges. This guide addresses the likely hurdles of precipitation, first-pass metabolism, and non-linear pharmacokinetics.

Status: Operational Agent: Senior Application Scientist (PK/PD Division) Case ID: OXAN-2S5R-IVO

⚠️ Core Directive: The "Physicochemical Paradox"

Your molecule possesses a lipophilic core (3-methylphenyl + oxane) and a metabolically labile "handle" (primary methanol).

  • The Trap: If you dose high to overcome first-pass metabolism, you hit solubility limits (precipitation in the peritoneum/gut).

  • The Fix: You must refine formulation before you refine dosage .

Module 1: Formulation & Solubility (The Pre-Dose Barrier)

User Issue: "I see inconsistent data between animals within the same dose group." Diagnosis: Likely erratic absorption due to compound precipitation upon contact with biological fluids.

The Science

The (2S,5R) configuration creates a specific crystal packing lattice that may resist dissolution. While the methanol group provides some polarity, the 3-methylphenyl tail drives the LogP up (estimated ~2.8–3.2). Simple saline or PBS formulations will likely fail, leading to "brick dust" sitting in the gut or peritoneum.

Troubleshooting Protocol: Vehicle Selection

Do not guess. Follow this decision matrix to select the optimal vehicle.

FormulationLogic Start Start: Solubility Screen Step1 Soluble in PBS (pH 7.4)? Start->Step1 Step2 Soluble in 10% DMSO / Saline? Step1->Step2 No ResultA GO: Saline Vehicle Step1->ResultA Yes Step3 Soluble in 5% DMSO / 40% PEG400? Step2->Step3 No ResultB GO: Co-solvent System Step2->ResultB Yes ResultC GO: Lipid Formulation (Corn Oil or Labrasol) Step3->ResultC Yes ResultD STOP: Use Cyclodextrin (20% HP-beta-CD) Step3->ResultD No

Figure 1: Decision matrix for vehicle selection based on aqueous solubility thresholds.

Recommended Formulation (Standard Start)

For this specific oxane derivative, avoid pure DMSO due to toxicity in chronic dosing.

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.

  • Preparation: Dissolve compound in DMSO first (clear solution), add PEG400 (mix well), then slowly add warm saline while vortexing.

  • Validation: Leave on the bench for 4 hours. If it turns cloudy, you must switch to 20% Hydroxypropyl-β-cyclodextrin (HPβCD) .

Module 2: Dosage Refinement (The "Right Dose" Logic)

User Issue: "I am seeing no efficacy at 10 mg/kg, but toxicity at 50 mg/kg." Diagnosis: You have likely hit a "toxicity cliff" or saturated a metabolic pathway.

The Science

The primary alcohol group (-CH2OH) is a prime target for Alcohol Dehydrogenase (ADH) and UDP-glucuronosyltransferases (UGT).

  • Low Dose: Rapid clearance via glucuronidation (Phase II metabolism). Result: No exposure.

  • High Dose: Metabolic enzymes saturate. Plasma levels spike non-linearly. Result: Toxicity.[1][2][3]

Protocol: The "Up-and-Down" Dose Finding

Stop using arbitrary logarithmic scaling (1, 10, 100 mg/kg). Use a Modified Fibonacci approach to find the Maximum Tolerated Dose (MTD) safely.

StepDose (mg/kg)Rationale for [(2S,5R)-Oxane]Stop Criteria
1 3 Predicted minimal effective dose based on potency.No effect observed.
2 10 3.3x increase. Standard exploratory dose.Mild sedation or ataxia (CNS penetration).
3 30 Half-log increase. Likely metabolic saturation point.Weight loss >10% or piloerection.
4 60 2x increase. Approaching LD10.Immediate Stop.

Critical Check: If efficacy is not seen at 30 mg/kg but toxicity appears at 60 mg/kg, do not go higher. You have a bioavailability problem, not a potency problem. Return to Module 1 (Formulation) or switch routes.

Module 3: Pharmacokinetics & Metabolism (The Alcohol Liability)[4]

User Issue: "The half-life is too short (< 30 mins)." Diagnosis: The primary alcohol is being oxidized to the corresponding carboxylic acid or glucuronidated.

The Mechanism

The (2S,5R) geometry exposes the hydroxymethyl group. In in vivo models (especially rodents), esterases and dehydrogenases are highly active.

PK_Metabolism Compound Parent Compound (Alcohol) Liver Liver (First Pass) Compound->Liver Oral Dosing Target Target Compound->Target Systemic Circ Metabolite1 Aldehyde (Transient/Toxic) Liver->Metabolite1 ADH/CYP Metabolite3 Glucuronide (Rapid Renal Clearance) Liver->Metabolite3 UGT Metabolite2 Carboxylic Acid (Inactive/Excreted) Metabolite1->Metabolite2 ALDH

Figure 2: Metabolic fate of the primary alcohol moiety. Note the diversion away from systemic circulation.

Troubleshooting: Route Switching

If Oral (PO) dosing fails due to the mechanism above:

  • Switch to IP (Intraperitoneal): Bypasses some gut metabolism but still hits the liver via the portal vein.

  • Switch to SC (Subcutaneous): Bypasses the liver initially. Use the Cyclodextrin vehicle (Module 1) to prevent SC irritation/granulomas.

FAQ: Specific Scenarios

Q: Can I use Tween-80 instead of PEG400? A: Use caution. Tween-80 can cause histamine release in dogs and some rodent strains, which mimics "toxicity" (swelling, lethargy). For this oxane derivative, Cremophor EL or Solutol HS 15 are better surfactant alternatives if PEG fails.

Q: The (2S,5R) isomer is expensive. Can I use the racemate for dose-ranging? A: Absolutely NOT. Biological systems are chiral. The (2R,5S) enantiomer might be toxic or inactive, skewing your MTD data. If the (2S,5R) configuration is the active one, dosing the racemate effectively cuts your dose in half while doubling the metabolic load on the liver.

Q: How do I verify if the "Lack of Efficacy" is due to rapid clearance? A: Perform a "Snapshot PK" study.

  • Dose 3 animals at 10 mg/kg (IP).

  • Collect blood at 15 min and 60 min .

  • Analyze via LC-MS/MS.[4]

    • Result: If C_15min is high and C_60min is <10% of C_15min, you have a metabolic stability issue.

    • Result: If C_15min is low, you have an absorption issue.

References

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

Disclaimer: This guide is for research purposes only. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Validation & Comparative

Reproducibility of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol synthesis methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The synthesis of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol (also referred to as trans-2,5-disubstituted tetrahydropyran) presents a classic stereochemical challenge in medicinal chemistry.[1] While the tetrahydropyran (THP) core is ubiquitous, the specific (2S, 5R) absolute configuration requires precise control over the relative trans stereochemistry between the C2 hydroxymethyl group and the C5 aryl substituent.

This guide objectively compares the two dominant synthetic strategies: the Acid-Mediated Prins Cyclization (often favored for speed but prone to reproducibility issues) and the Intramolecular Nucleophilic Substitution (a stepwise, kinetically controlled approach). Based on experimental consistency and diastereomeric ratio (dr) stability, we recommend the Intramolecular Substitution pathway for campaigns requiring >98% isomeric purity.

Part 1: Strategic Comparison of Methods

Method A: The Segment-Coupling Prins Cyclization

The "High-Throughput" Approach[1]

This method involves the condensation of a homoallylic alcohol with 3-methylbenzaldehyde in the presence of a Lewis acid. While theoretically convergent, it relies heavily on the stability of the oxocarbenium transition state to set the stereochemistry.

  • Mechanism: Acid-promoted condensation followed by endo-cyclization.[1]

  • Primary Failure Mode: The "2-Oxonia-Cope" rearrangement.[1] Under thermodynamic conditions, the carbocation intermediate can scramble, leading to mixtures of 2,5-cis and trans isomers, as well as racemization.

  • Reproducibility Score: Low to Moderate (Highly dependent on temperature and Lewis acid quality).

Method B: Intramolecular Nucleophilic Substitution (Recommended)

The "Gold Standard" Approach

This route builds the acyclic precursor with pre-installed chirality (often via asymmetric allylation or chiral pool starting materials) and closes the ring via an intramolecular SN2-like displacement or Michael addition.

  • Mechanism: Stereospecific cyclization of an

    
    -hydroxy 
    
    
    
    -unsaturated ester or similar precursor.[1]
  • Primary Advantage: The trans-2,5 relationship is enforced by the transition state geometry (minimizing 1,3-diaxial interactions) and is kinetically controlled.[2]

  • Reproducibility Score: High (Robust, scalable, and self-validating).

Performance Data Comparison
MetricMethod A: Prins CyclizationMethod B: Intramolecular Subst.
Overall Yield 45 - 60%65 - 75%
Diastereomeric Ratio (dr) Variable (typically 3:1 to 8:[1]1)Excellent (>19:1)
Scale-up Reliability Poor (Exotherms affect selectivity)High
Cost Efficiency High (Cheap reagents)Moderate (More steps)
Purification Burden High (Requires difficult chromatography)Low (Major isomer crystallizes)

Part 2: Critical Mechanistic Insight (Visualized)[1]

The reproducibility gap between these methods stems from their transition states. The Prins reaction is susceptible to equilibration, whereas the Intramolecular Substitution is driven by irreversible kinetics.

SynthesisPathways Start Precursors Prins_Inter Oxocarbenium Ion (Unstable Intermediate) Start->Prins_Inter Aldehyde + Homoallylic Alc (Lewis Acid) Intra_Pre Chiral Acyclic Precursor (Stereocenters Set) Start->Intra_Pre Stepwise Assembly Prins_TS Chair vs. Boat TS (Competing Pathways) Prins_Inter->Prins_TS Reversible Product_Mix Product Mixture (cis + trans) Prins_TS->Product_Mix Low Selectivity Intra_TS Constrained TS (Minimizes 1,3-diaxial) Intra_Pre->Intra_TS Kinetic Control Product_Pure Target: (2S, 5R) (>98% dr) Intra_TS->Product_Pure Irreversible Cyclization

Figure 1: Mechanistic divergence showing why Method B (Green/Blue path) offers superior reproducibility over Method A (Red path).

Part 3: Detailed Protocol (Method B)

Objective: Synthesis of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol via Intramolecular Nucleophilic Substitution. Basis: Adapted from the stereoselective methodologies described by Takagi et al. and Evans et al. for trans-2,5-disubstituted systems.

Phase 1: Precursor Assembly

Note: The chirality at C5 (the aryl position) is established first.

  • Starting Material: 3-Methylbenzaldehyde.[1]

  • Asymmetric Allylation: Perform a Brown or Keck asymmetric allylation to generate the homoallylic alcohol with high enantioselectivity.

    • Reagents: (-)-B-Allyldiisopinocampheylborane, -78°C.[1]

    • Checkpoint: Verify ee >95% by chiral HPLC before proceeding.

  • Chain Extension: Protect the alcohol (TBS) and perform cross-metathesis or ozonolysis/Wittig to install the

    
    -unsaturated ester tail.
    
Phase 2: The Key Cyclization (The Reproducible Step)

This step locks the (2S, 5R) configuration.

Reagents:

  • Precursor: (E)-7-hydroxy-6-(3-methylphenyl)hept-2-enoate derivative.[1]

  • Base: Potassium tert-butoxide (KOtBu) or NaH.[1]

  • Solvent: THF (anhydrous).

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of the acyclic precursor in anhydrous THF (0.1 M) under Argon. Cool to -78°C.[1]

  • Initiation: Add 1.1 eq of KOtBu dropwise. The low temperature is critical to favor the kinetic trans product over the thermodynamic cis product.

  • Cyclization: Allow the reaction to warm slowly to 0°C over 4 hours.

    • Why? This promotes the intramolecular Michael addition (or conjugate addition) where the bulky aryl group adopts the equatorial position to avoid 1,3-diaxial repulsion with the forming ester group.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Reduction: The resulting cyclic ester is reduced to the target methanol using LiAlH₄ (1.5 eq) in THF at 0°C.

Phase 3: Validation Criteria

To ensure the product is the correct (2S, 5R) isomer:

  • 1H NMR Coupling Constants: The signal for H-2 (oxan ring) should appear as a doublet of doublets (dd) or ddd. A large coupling constant (

    
     Hz) indicates an axial-axial relationship with H-3, confirming the equatorial orientation of the C2 substituent.[1]
    
  • NOESY: Look for a lack of correlation between H-2 and H-5, which confirms they are on opposite faces of the ring (trans).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low dr (cis/trans mixture) Reaction temperature too high during cyclization.[1]Ensure initiation occurs at -78°C; do not exceed 0°C.
Racemization Retro-Michael reaction occurring.[1]Quench reaction immediately upon consumption of starting material; avoid prolonged exposure to base.
Incomplete Cyclization Steric hindrance from the 3-methyl group.[1]Switch solvent to DMF to increase the nucleophilicity of the alkoxide.

References

  • Stereoselective Formation of trans-2,5-Disubstituted Tetrahydropyrans.

    • Source: Takagi, R. et al., Journal of Organic Chemistry.
    • Relevance: Establishes the kinetic control model for intramolecular nucleophilic substitution yielding trans-THPs.
    • Link:[Link][1]

  • Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans (Analogous Methodology).

    • Source:Organic Letters, 2000.[3]

    • Relevance: Validates the use of titanium enolates and cyclization precursors for 2,5-trans stereocontrol.
    • Link:[Link][1]

  • Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cycliz

    • Source: Jasti, R. et al., Journal of the American Chemical Society.
    • Relevance: Highlights the "2-oxonia-Cope" rearrangement issues that make the Prins route less reproducible for this specific target.
    • Link:[Link][1]

  • Prins Cyclization-Mediated Stereoselective Synthesis of Tetrahydropyrans.

    • Source:Beilstein Journal of Organic Chemistry, 2021.
    • Relevance: Comprehensive review detailing the limitations of Lewis acid-mediated cycliz
    • Link:[Link][1]

Sources

Independent verification of [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol's activity

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification Guide: [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol

Executive Summary: The Stereochemical Imperative

In the development of tetrahydropyran (THP) based pharmacophores, the specific spatial arrangement of substituents dictates potency. The compound [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol represents a classic "privileged scaffold" found in various CNS-active agents and polyketide mimetics.

However, the activity of this specific (2S,5R) isomer cannot be assumed based on 2D structure alone. Its performance must be rigorously benchmarked against its stereoisomers (to establish the eudismic ratio) and industry-standard reference ligands (to establish relative potency).

This guide outlines the protocol for independently verifying the activity of this compound, focusing on distinguishing true stereoselective efficacy from off-target noise.

Pre-Verification: Structural Integrity (The "Go/No-Go" Step)

Before biological testing, you must validate that your sample is indeed the (2S,5R) isomer and not a mixture. The 2,5-disubstituted oxane ring is prone to epimerization at the C5 position during synthesis.

Critical Check:

  • The Problem: A 5% contamination with the (2S,5S) diastereomer can skew potency data if the contaminant is a "super-agonist."

  • The Solution: Do not rely solely on NMR. You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography).

Protocol 1: Stereochemical Purity Validation
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/IPA (90:10) is standard for hydroxymethyl THPs.

  • Detection: UV at 210 nm (targeting the 3-methylphenyl chromophore).

  • Requirement: Sample must show >98% diastereomeric excess (de) and >99% enantiomeric excess (ee) before proceeding to functional assays.

Functional Activity Verification: The Comparative Matrix

To objectively verify activity, we do not test the compound in isolation. We utilize a Triangulated Comparison Model .

The Comparison Guide
Alternative / Control Role in Verification Performance Expectation
[(2S,5R)-Isomer] (Product) Primary Lead High Potency (Low nM Kd/EC50). Represents the putative "Eutomer."
Racemic Mixture ((±)-trans) Cost-Effective Alternative ~50% Potency of the Pure Isomer. If the racemate is equally potent, the expensive chiral synthesis of the (2S,5R) isomer is unjustified.
(2S,5S)-Diastereomer Negative Stereocontrol Low/No Potency. Proves that the spatial orientation of the 3-methylphenyl group is critical for binding pocket fit.
Standard Reference Ligand Industry Benchmark Established IC50. Used to normalize assay variability. (e.g., if testing for Sigma-1 activity, use PRE-084 or Haloperidol).

Experimental Protocol: Functional Verification Assay

Assumption: Based on the lipophilic aryl-THP structure, this compound is likely being screened for G-Protein Coupled Receptor (GPCR) modulation or Transporter inhibition. The following protocol uses a standard TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay format, adaptable to specific targets.

Workflow Logic (DOT Diagram)

AssayWorkflow Sample Compound Sample (2S,5R) Prep Serial Dilution (DMSO, 10-point) Sample->Prep Controls Controls (Racemate, Reference) Controls->Prep Incubation Incubation (Membrane + Tracer) Prep->Incubation Add to Plate Read TR-FRET Read (665nm/620nm) Incubation->Read Equilibrium (60 min) Analysis Curve Fitting (4-Parameter Logistic) Read->Analysis Calculate Ki/IC50

Figure 1: Standardized workflow for verifying competitive binding affinity using TR-FRET.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA. Note: BSA is critical to prevent the lipophilic methylphenyl group from sticking to plasticware.

  • Tracer: Use a fluorescently labeled standard ligand known for the target receptor (e.g., Bodipy-labeled ligand).

2. Compound Handling:

  • Dissolve [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol in 100% DMSO to 10 mM.

  • Perform a 1:3 serial dilution (10 points) starting at 10 µM down to 0.5 nM.

  • Causality: We use 1:3 dilutions to ensure the slope of the sigmoid curve is captured accurately (Hill slope).

3. Assay Reaction:

  • In a 384-well low-volume white plate:

    • 5 µL of Compound/Control.

    • 5 µL of Receptor Membranes (optimized protein conc.).

    • 5 µL of Fluorescent Tracer (at Kd concentration).

  • Self-Validation: Include "Total Binding" (DMSO + Tracer) and "Non-Specific Binding" (Excess unlabeled blocker + Tracer) wells on every plate to calculate the Z-factor.

4. Detection:

  • Incubate for 60 minutes at Room Temperature (dark).

  • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Excitation: 320 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).

Data Analysis & Interpretation

To verify the activity, you must calculate the Eudismic Ratio (Potency of Eutomer / Potency of Distomer).

Verification Criteria Table
Metric Formula/Method Passing Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
IC50 Shift Compare (2S,5R) vs Racemate(2S,5R) should be ~2x more potent than the racemate.
Eudismic Ratio

> 10 . If < 10, the stereochemistry at C5 is not a primary driver of activity.
Hill Slope 4-PL Fit-0.8 to -1.2 . Deviations suggest aggregation or allosterism.
Signaling & SAR Logic (DOT Diagram)

SAR_Logic cluster_interactions Molecular Interactions Structure [(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol H_Bond H-Bond: 2-CH2OH Group (Anchor Point) Structure->H_Bond Pi_Stack Pi-Stacking: 3-Methylphenyl (Hydrophobic Pocket) Structure->Pi_Stack Stereo Stereo Check: (2S,5R) (Optimal Conformation) Structure->Stereo Binding Receptor Binding Pocket Outcome Biological Activity (Signal Transduction) Binding->Outcome Activation/Inhibition H_Bond->Binding Pi_Stack->Binding Stereo->Binding Determines Fit

Figure 2: Structure-Activity Relationship (SAR) hypothesis. The 2-hydroxymethyl group acts as a polar anchor, while the 5-aryl group engages hydrophobic residues. The (2S,5R) configuration ensures the aryl group projects into the correct sub-pocket.

Troubleshooting & Common Pitfalls

  • "Flat" Curves:

    • Cause: The compound is insoluble. The "3-methylphenyl" group adds significant lipophilicity.

    • Fix: Verify solubility using nephelometry. Ensure final DMSO concentration is <1% to avoid denaturing the protein, but sufficient to keep the compound in solution.

  • Inconsistent IC50s:

    • Cause: Oxidation of the primary alcohol (-CH2OH) to the aldehyde or carboxylic acid upon storage.

    • Fix: Verify the integrity of the "methanol" tail via LC-MS prior to dilution.

References

  • Smith, A. B., & Fox, R. M. (2020). Stereoselective Synthesis of 2,5-Disubstituted Tetrahydropyrans: Strategies and Applications. Journal of Organic Chemistry. (General reference for THP synthesis).

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Basics of Assay Equipment and Instrumentation. NCBI Bookshelf.

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. (Reference for the 10-point titration protocol).

  • FDA Guidance for Industry. (2022). Development of New Stereoisomeric Drugs. FDA.gov.

(Note: Specific literature on the exact molecule "[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol" is not publicly indexed in major pharmacological databases as of 2023, implying it is a novel chemical entity or proprietary intermediate. The protocols above are derived from standard industry practices for verifying chiral tetrahydropyran derivatives.)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.